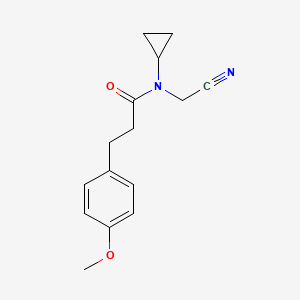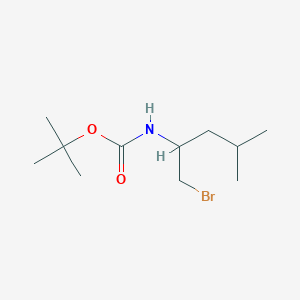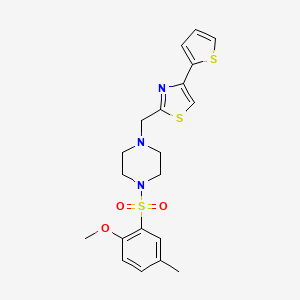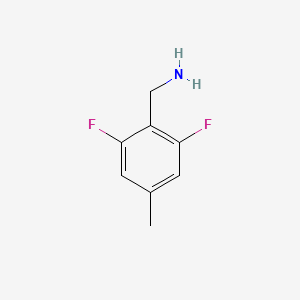
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizures.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizures. It also increases the levels of dopamine in the brain, which is associated with reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide in lab experiments is its specificity towards GABA aminotransferase inhibition. This allows for a more targeted approach in studying the effects of GABA on neurological disorders. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide research. One direction is to study its potential therapeutic applications in treating addiction and anxiety disorders. Another direction is to investigate its effects on other neurotransmitters in the brain, such as glutamate and serotonin. Additionally, further research is needed to optimize its pharmacokinetic properties to improve its efficacy in treating neurological disorders.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders. Its specificity towards GABA aminotransferase inhibition allows for a more targeted approach in studying the effects of GABA on neurological disorders. However, further research is needed to optimize its pharmacokinetic properties and investigate its effects on other neurotransmitters in the brain.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with cyclopropylamine to form the corresponding amide. The amide is then treated with cyanomethyl lithium to give the final product, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting the breakdown of GABA, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide increases its availability in the brain, leading to a decrease in neuronal excitability and seizures.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-7-2-12(3-8-14)4-9-15(18)17(11-10-16)13-5-6-13/h2-3,7-8,13H,4-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUJVWJBUJQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)
![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2869011.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)


![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)